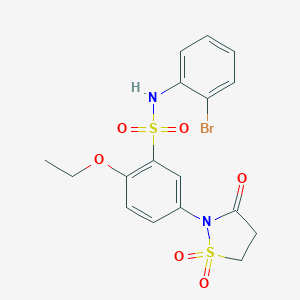
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as FPhC, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications. FPhC is a synthetic compound that is derived from natural flavonoids found in plants, such as quercetin and rutin.
Mechanism Of Action
The mechanism of action of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and survival. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to activate the Nrf2 pathway, which is a key pathway involved in the antioxidant defense system.
Biochemical And Physiological Effects
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Future Directions
There are several future directions for research on 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Additionally, studies on the structure-activity relationship of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one may lead to the development of more potent and selective analogs.
Synthesis Methods
The synthesis of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with 2-phenylethanol using a catalyst such as p-toluenesulfonic acid. This is followed by the reaction of the resulting intermediate with 2-furoic acid in the presence of a base such as potassium carbonate. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
Product Name |
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one |
|---|---|
Molecular Formula |
C21H16O4 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-3-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-19-16-9-4-5-10-17(16)25-20(18-11-6-13-23-18)21(19)24-14-12-15-7-2-1-3-8-15/h1-11,13H,12,14H2 |
InChI Key |
RTSHGBHCPGAISX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)